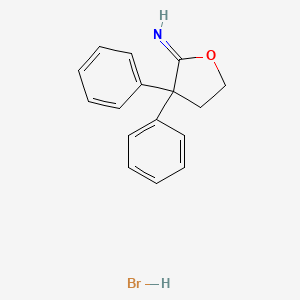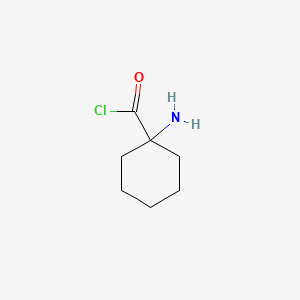
Cyclohexanecarbonylchloride, 1-amino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanecarbonylchloride, 1-amino- is an organic compound with the molecular formula C7H12ClNO. It is a derivative of cyclohexane, where a carbonyl chloride group and an amino group are attached to the cyclohexane ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanecarbonylchloride, 1-amino- can be synthesized through several methods. One common method involves the reaction of cyclohexanecarboxylic acid with thionyl chloride to form cyclohexanecarbonyl chloride. This intermediate is then reacted with ammonia to introduce the amino group, resulting in the formation of cyclohexanecarbonylchloride, 1-amino-.
Industrial Production Methods
In industrial settings, the production of cyclohexanecarbonylchloride, 1-amino- typically involves large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, often involving the use of advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarbonylchloride, 1-amino- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the carbonyl chloride group can be substituted by other nucleophiles, such as amines or alcohols, to form corresponding amides or esters.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., pyridine) are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products
Amides: Formed from substitution reactions with amines.
Esters: Formed from substitution reactions with alcohols.
Alcohols: Formed from reduction reactions.
Nitro/Nitroso Compounds: Formed from oxidation reactions.
Scientific Research Applications
Cyclohexanecarbonylchloride, 1-amino- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antibacterial and antifungal properties.
Industry: Utilized in the production of polymers and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of cyclohexanecarbonylchloride, 1-amino- involves its reactivity with nucleophiles due to the presence of the carbonyl chloride group. This reactivity allows it to form various derivatives through substitution reactions. The amino group can also participate in hydrogen bonding and other interactions, influencing the compound’s behavior in different chemical environments.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic acid chloride: Similar structure but lacks the amino group.
Cyclohexanecarboxamide: Contains an amide group instead of the carbonyl chloride group.
Cyclohexanecarboxylic acid: The parent compound with a carboxylic acid group.
Uniqueness
Cyclohexanecarbonylchloride, 1-amino- is unique due to the presence of both a carbonyl chloride group and an amino group on the cyclohexane ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
756416-32-7 |
|---|---|
Molecular Formula |
C7H12ClNO |
Molecular Weight |
161.63 g/mol |
IUPAC Name |
1-aminocyclohexane-1-carbonyl chloride |
InChI |
InChI=1S/C7H12ClNO/c8-6(10)7(9)4-2-1-3-5-7/h1-5,9H2 |
InChI Key |
JOTOFQJAYOTZPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


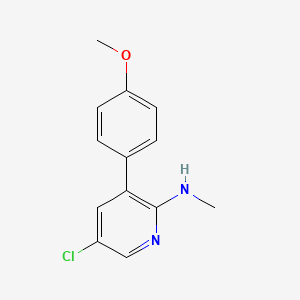
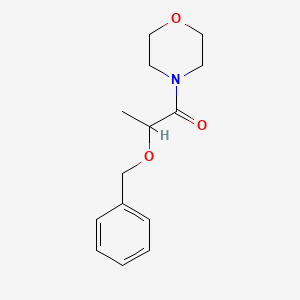

![4-[4-(Methylsulfanyl)-6-(thiophen-2-yl)pyrimidin-2-yl]morpholine](/img/structure/B14218623.png)
![4-Methyl-2-[(2R,3R,4S)-4-methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-thiazole](/img/structure/B14218632.png)
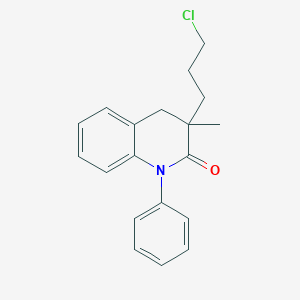
![4-Ethoxy-4-methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane](/img/structure/B14218645.png)
![Silane, triethyl[[(4,4,5-trimethyl-5-phenyl-1,2-dioxolan-3-yl)methyl]dioxy]-](/img/structure/B14218649.png)

![[1-(3,4-difluorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B14218667.png)

